molecular formula C8H5F3O2 B3040197 2,4,6-Trifluoro-3-methylbenzoic acid CAS No. 1706435-01-9

2,4,6-Trifluoro-3-methylbenzoic acid

Cat. No. B3040197
CAS RN: 1706435-01-9
M. Wt: 190.12 g/mol
InChI Key: SMHAFRPFOFMDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trifluoro-3-methylbenzoic acid is a halogenated aromatic carboxylic acid. It is a crucial and important raw material for preparing photosensitizers, medicines, and pesticides, and also finds applications in pharmaceutical and agrochemical industries .


Synthesis Analysis

The synthesis of 2,4,6-Trifluoro-3-methylbenzoic acid involves adding 90 grams of 2,4,6-trifluoro-3,5-dichlorobenzoic acid, 540 grams of water, 33 grams of magnesium oxide, and 0.9 grams of 10% wet palladium-carbon to a 1-liter pressure-resistant reactor .


Molecular Structure Analysis

The molecular weight of 2,4,6-Trifluoro-3-methylbenzoic acid is 190.12 . In the crystal structure, inter-molecular O—H—O hydrogen bonds between carboxyl groups give rise to the formation of a centrosymmetric dimer, while dispersive F—O contacts connect the dimers into infinite strands along the a axis .


Chemical Reactions Analysis

In the crystal, inter-molecular O-H⋯O hydrogen bonds between carboxyl groups give rise to the formation of a centrosymmetric dimer, while dispersive F⋯O contacts connect the dimers into infinite strands along the a axis .


Physical And Chemical Properties Analysis

2,4,6-Trifluoro-3-methylbenzoic acid is a solid substance . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Raw Material for Photosensitizers

“2,4,6-Trifluoro-3-methylbenzoic acid” is an important raw material for preparing photosensitizers . Photosensitizers are used in photodynamic therapy, a treatment for certain types of cancer and other diseases. They absorb light and transfer the energy to other molecules, creating a chemical change that can destroy targeted cells.

Pharmaceutical Industry

This compound is used in the pharmaceutical industry . Although the specific drugs it’s used in are not mentioned in the sources, it’s likely used in the synthesis of various pharmaceuticals due to its unique chemical structure.

Agrochemical Industry

In the agrochemical industry, “2,4,6-Trifluoro-3-methylbenzoic acid” is used in the production of pesticides . Its trifluoromethyl group makes it an important subgroup of fluorinated compounds, which have been used in more than 50% of the pesticides launched in the last two decades .

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines (TFMP) and its derivatives, which are synthesized using “2,4,6-Trifluoro-3-methylbenzoic acid”, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Veterinary Industry

Several TFMP derivatives are also used in the veterinary industry . These compounds likely provide effective treatments for various animal diseases.

Clinical Trials

Many candidates containing the TFMP moiety are currently undergoing clinical trials . This suggests that “2,4,6-Trifluoro-3-methylbenzoic acid” could play a role in the development of new drugs and treatments.

Future Directions

2,4,6-Trifluoro-3-methylbenzoic acid is a very useful synthetic intermediate that is commonly used to prepare inhibitors of malaria aspartyl proteases Plasmepsin I and II . It is also an important raw material for preparing photosensitizers, medicines, and pesticides .

properties

IUPAC Name

2,4,6-trifluoro-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c1-3-4(9)2-5(10)6(7(3)11)8(12)13/h2H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHAFRPFOFMDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trifluoro-3-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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